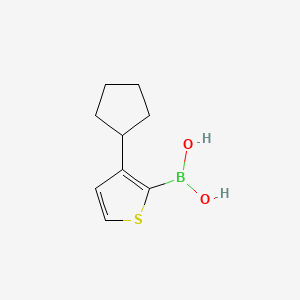

(3-Cyclopentylthiophen-2-yl)boronic acid

Description

Properties

Molecular Formula |

C9H13BO2S |

|---|---|

Molecular Weight |

196.08 g/mol |

IUPAC Name |

(3-cyclopentylthiophen-2-yl)boronic acid |

InChI |

InChI=1S/C9H13BO2S/c11-10(12)9-8(5-6-13-9)7-3-1-2-4-7/h5-7,11-12H,1-4H2 |

InChI Key |

VSFXABNQFNHBIT-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CS1)C2CCCC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

| Condition | Details |

|---|---|

| Reactants | 3-(2-bromophenyl)propanoic acid or 2-(4-bromothiophen-2-yl)acetic acid, substituted boronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Potassium carbonate |

| Solvent | Dioxane/water mixture |

| Temperature | Reflux |

| Atmosphere | Nitrogen |

| Purification | Reversed-phase HPLC |

| Purity | >98% as detected by HPLC |

Related Compounds and Reactions

Other thiophene boronic acids are synthesized using various reaction conditions, including different catalysts, bases, and solvents, which may provide insights into optimizing the synthesis of (3-Cyclopentylthiophen-2-yl)boronic acid. Examples of such conditions are shown in the table below.

Reaction Conditions for Thiophene Boronic Acids

| Boronic Acid Derivative | Yield | Reaction Conditions |

|---|---|---|

| Thiophene-2-boronic acid | 97% | Potassium fluoride, bis(tri-t-butylphosphine)palladium(0) in tetrahydrofuran at 60°C for 1.5 hours |

| Methyl 2-fluoro-3-(2-thienyl)benzoate | - | Sodium carbonate, tetrakis(triphenylphosphine)palladium(0) in 1,2-dimethoxyethane at 90°C for 3 hours |

| 5-(Thien-2-yl)-thiophene-2-carboxaldehyde | - | Sodium carbonate, palladium(II) acetate in water and p-dioxane at ambient temperature for 16 hours |

| 3,5-Dibromo-2,2'-Bithiophene | 22% | Sodium carbonate, tetrakis(triphenylphosphine)palladium(0) in toluene and ethanol under reflux for 24 hours |

| - | 97% | (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, sodium carbonate in toluene and ethanol under nitrogen atmosphere and reflux for 2 hours |

| Product with 2,2'-dibromospirobifluorene and thiopheneboronic acid | 62% | Potassium fluoride, tetrakis(triphenylphosphine)palladium(0), potassium carbonate in tetrahydrofuran and toluene at 90°C |

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopentylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are employed.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid) are used.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds or styrenes.

Oxidation: The major products are alcohols or ketones.

Substitution: The major products are halogenated or nitrated thiophenes.

Scientific Research Applications

(3-Cyclopentylthiophen-2-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyclopentylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

| Compound Name | Substituents | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| (3-Cyclopentylthiophen-2-yl)boronic acid | Cyclopentyl (C₅H₉), thiophene, -B(OH)₂ | C₉H₁₃BO₂S | Boronic acid, thiophene |

| 6-Hydroxynaphthalen-2-yl boronic acid | Hydroxyl (-OH), naphthalene, -B(OH)₂ | C₁₀H₉BO₃ | Boronic acid, hydroxyl |

| Phenanthren-9-yl boronic acid | Phenanthrene, -B(OH)₂ | C₁₄H₁₁BO₂ | Boronic acid, polyaromatic |

| 3-Thiophenylboronic acid | Thiophene, -B(OH)₂ | C₄H₅BO₂S | Boronic acid, thiophene |

Key Observations :

Table 2: Antiproliferative Activity of Selected Boronic Acids

Notes:

- *No direct data on (3-Cyclopentylthiophen-2-yl)boronic acid’s bioactivity is available. Its lipophilicity (inferred from the cyclopentyl group) may enhance cellular uptake but could also lead to solubility issues, as seen in analogs like pyren-1-yl boronic acid .

- Boronic acids with hydroxyl groups (e.g., 6-hydroxynaphthalen-2-yl) show superior water solubility but may require structural optimization to avoid precipitation in biological assays .

Reactivity and Binding Affinity

Table 3: Reactivity Parameters of Boronic Acids

Key Insights :

- The pKa of (3-Cyclopentylthiophen-2-yl)boronic acid is expected to be near physiological pH (~7–8), similar to other thiophene derivatives, enabling diol-binding under biological conditions .

- Boronic acids with lower pKa (e.g., hydroxyl-substituted analogs) exhibit stronger binding to diols like glucose, which is critical for both therapeutic and diagnostic applications .

Q & A

Q. What are the key considerations for optimizing the synthesis of (3-Cyclopentylthiophen-2-yl)boronic acid?

Synthesis optimization requires precise control of reaction parameters:

- Temperature : Maintain sub-ambient conditions (e.g., 0–5°C) during boronation to minimize side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates and enhance boronic acid formation .

- Catalyst concentration : Employ palladium catalysts (e.g., Pd(PPh₃)₄) at 1–5 mol% to promote Suzuki-Miyaura coupling efficiency .

Post-synthesis, purify via column chromatography using silica gel and hexane/ethyl acetate gradients.

Q. How can the structure of (3-Cyclopentylthiophen-2-yl)boronic acid be confirmed experimentally?

Use a combination of analytical techniques:

- ¹H/¹³C NMR : Identify cyclopentyl and thiophene protons (δ 6.5–7.5 ppm for thiophene; δ 1.5–2.5 ppm for cyclopentyl). The boronic acid proton typically appears as a broad singlet (~δ 8–9 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with boron (¹⁰B/¹¹B).

- FT-IR : Detect B–O stretching vibrations (~1350 cm⁻¹) and O–H bonds (~3200 cm⁻¹) .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

The boronic acid group facilitates carbon-carbon bond formation with aryl halides. Key steps:

Transmetallation : The boronic acid transfers its cyclopentylthiophene group to a palladium catalyst.

Reductive elimination : Forms the biaryl product.

Optimize yields by selecting ligands (e.g., SPhos) and bases (e.g., K₂CO₃) compatible with the thiophene moiety .

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of boronic acid dust.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can trace impurities (e.g., residual boronic acids) be quantified in drug substances containing this compound?

Develop a LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode:

Q. How do kinetic properties of boronic acid-diol binding impact real-time sensing applications?

Associate binding kinetics (kon/koff) with response times using stopped-flow fluorescence :

- Procedure : Mix boronic acid (1 mM) with diol (e.g., D-fructose) in PBS (pH 7.4) and monitor fluorescence changes.

- Findings : kon follows D-fructose > D-glucose (due to 1,2-cis diol geometry), with equilibration within seconds . Adjust sensor design (e.g., fluorophore positioning) to enhance signal-to-noise ratios .

Q. Why might glycoprotein binding studies with boronic acids yield contradictory selectivity data?

Non-specific secondary interactions (e.g., hydrophobic or electrostatic forces) can interfere. Mitigation strategies:

Q. How can high-throughput synthesis accelerate the exploration of boronic acid derivatives?

Employ automated multicomponent reactions (MCRs) :

Q. What challenges arise in MALDI-MS analysis of boronic acid-containing peptides?

Boroxine formation (dehydration trimerization) complicates spectral interpretation. Solutions:

Q. How can QSAR models guide the design of boronic acid-based enzyme inhibitors?

- Descriptor selection : Compute electronic (HOMO/LUMO) and steric (molar refractivity) parameters from DFT calculations.

- Validation : Corrogate with IC₅₀ data from serine protease inhibition assays (e.g., proteasome) .

Data Contradiction and Optimization

Q. How to resolve discrepancies in boronic acid reactivity across similar substrates (e.g., methyl vs. methoxy groups)?

Perform Hammett analysis :

Q. Why do computational predictions of boronic acid mutagenicity sometimes conflict with experimental results?

False positives may arise from over-reliance on structural alerts (e.g., boronate ring systems). Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.